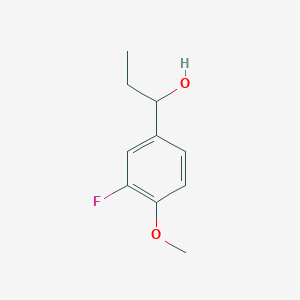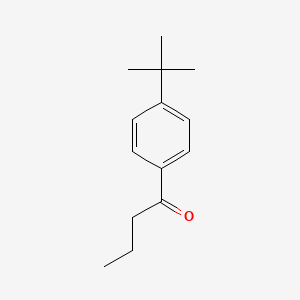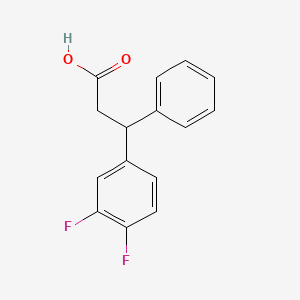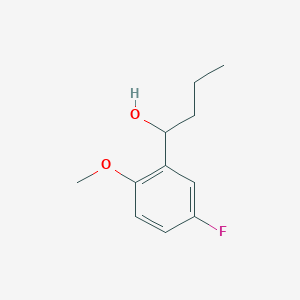
1-(5-Fluoro-2-methoxyphenyl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoro-2-methoxyphenyl)butan-1-ol is an organic compound characterized by a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a butanol group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Fluoro-2-methoxyphenyl)butan-1-ol can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This involves the reaction of 5-fluoro-2-methoxybenzene with butyl chloride in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).
Grignard Reaction: The Grignard reagent, phenylmagnesium bromide, can be reacted with butanal to form the desired alcohol after hydrolysis.
Industrial Production Methods: In an industrial setting, the compound is typically produced using optimized versions of these reactions, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Fluoro-2-methoxyphenyl)butan-1-ol undergoes various types of chemical reactions:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 1-(5-fluoro-2-methoxyphenyl)butan-1-one, using oxidizing agents like chromic acid (H₂CrO₄) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane, 1-(5-fluoro-2-methoxyphenyl)butane, using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The fluorine atom can be substituted with other groups, such as chlorine or bromine, using appropriate halogenating agents.
Common Reagents and Conditions:
Oxidation: Chromic acid, PCC, and oxygen in the presence of a catalyst.
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: 1-(5-fluoro-2-methoxyphenyl)butan-1-one
Reduction: 1-(5-fluoro-2-methoxyphenyl)butane
Substitution: 1-(5-chloro-2-methoxyphenyl)butan-1-ol or 1-(5-bromo-2-methoxyphenyl)butan-1-ol
Scientific Research Applications
1-(5-Fluoro-2-methoxyphenyl)butan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the effects of fluorinated compounds on biological systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
1-(5-Fluoro-2-methoxyphenyl)butan-1-ol is similar to other fluorinated phenyl alcohols, such as 1-(4-fluoro-2-methoxyphenyl)butan-1-ol and 1-(3-fluoro-2-methoxyphenyl)butan-1-ol. These compounds differ in the position of the fluorine atom on the phenyl ring, which can affect their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct properties and applications.
Comparison with Similar Compounds
1-(4-fluoro-2-methoxyphenyl)butan-1-ol
1-(3-fluoro-2-methoxyphenyl)butan-1-ol
1-(2-fluoro-2-methoxyphenyl)butan-1-ol
This comprehensive overview provides a detailed understanding of 1-(5-Fluoro-2-methoxyphenyl)butan-1-ol, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c1-3-4-10(13)9-7-8(12)5-6-11(9)14-2/h5-7,10,13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCUJDSWEAXPSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C=CC(=C1)F)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
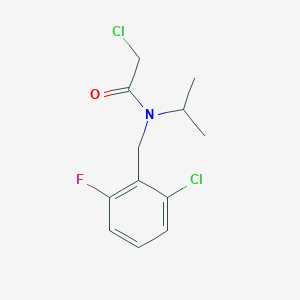
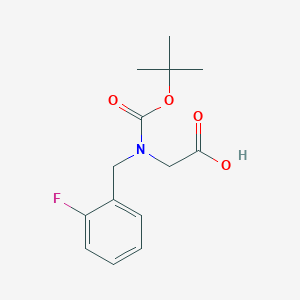
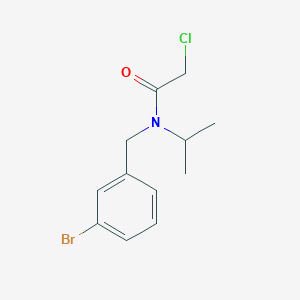
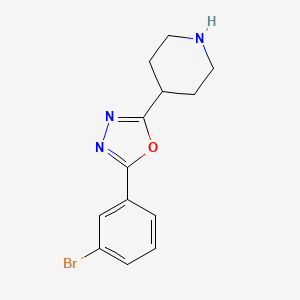

![(2E)-3-{2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enoicacid](/img/structure/B7844443.png)
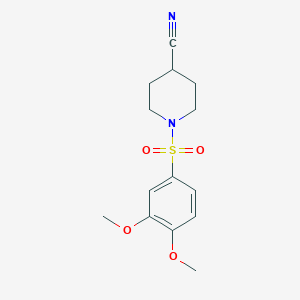

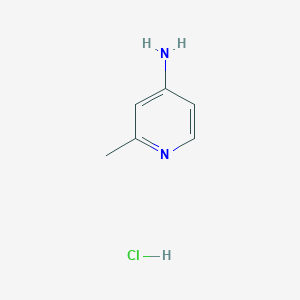
![2-(3,4-dihydro-2H-benzo[h]chromen-2-yl)benzoic acid](/img/structure/B7844481.png)
